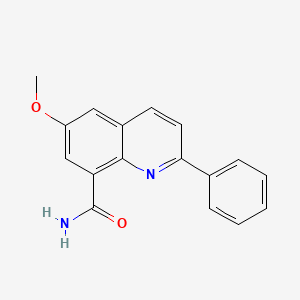

6-Methoxy-2-phenylquinoline-8-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

655222-69-8 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

6-methoxy-2-phenylquinoline-8-carboxamide |

InChI |

InChI=1S/C17H14N2O2/c1-21-13-9-12-7-8-15(11-5-3-2-4-6-11)19-16(12)14(10-13)17(18)20/h2-10H,1H3,(H2,18,20) |

InChI Key |

GGGRGSSIEXKRFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC(=N2)C3=CC=CC=C3)C(=O)N |

Origin of Product |

United States |

Exploration of Biological Activities and Molecular Mechanisms

Anticancer Potential

The fight against cancer necessitates the development of novel therapeutic agents that can selectively target cancer cells while minimizing harm to healthy tissues. 6-Methoxy-2-phenylquinoline-8-carboxamide has shown potential in this arena through multiple mechanisms of action.

A fundamental characteristic of cancer is uncontrolled cell proliferation. The ability of a compound to inhibit this process is a key indicator of its anticancer potential. While direct IC50 values for this compound are not extensively reported in publicly available literature, studies on closely related 6-methoxy-2-arylquinoline derivatives have provided some insights. Most of these analogues exhibited negligible or low cytotoxic effects against various cancer cell lines. However, certain alcoholic derivatives within this class have demonstrated moderate cytotoxic activity, with IC50 values in the range of 25.34–39.64 μM nih.gov. For instance, a copper complex of 6-methoxyquinoline (B18371) showed an IC50 value of 57.9 µM in A549 lung cancer cells researchgate.net. It is important to note that these values are for related compounds and not the specific 8-carboxamide derivative, highlighting the need for further direct testing of this compound.

Table 1: Cytotoxic Activity of Related 6-Methoxyquinoline Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Alcoholic 6-methoxy-2-arylquinolines | Various | 25.34–39.64 | nih.gov |

| Copper complex of 6-methoxyquinoline | A549 | 57.9 | researchgate.net |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Research on related quinoline (B57606) derivatives suggests that this compound may also function through this pathway. For example, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine has been shown to induce both apoptosis and autophagic cell death in pancreatic cancer cells nih.gov. This was evidenced by the activation of caspase-3 and cleavage of PARP, key markers of apoptosis nih.gov.

Furthermore, these compounds can influence the cell cycle, the series of events that lead to cell division. A copper complex of 6-methoxyquinoline was found to induce cell cycle arrest at the G2/M phase in A549 cells researchgate.net. This prevents the cells from dividing and proliferating. While these findings are for analogous compounds, they provide a strong rationale for investigating the direct effects of this compound on apoptosis and cell cycle progression in various cancer cell lines.

The anticancer activity of many compounds can be attributed to their interaction with specific enzymes that are crucial for cancer cell survival and proliferation.

Pyruvate (B1213749) Kinase M2 (PKM2): One of the significant findings related to this compound is its identification as a potent activator of Pyruvate Kinase M2 (PKM2), where it is also known by the identifier PA-12. PKM2 is a key enzyme in glycolysis, and in cancer cells, it is often found in a less active dimeric form, which promotes anabolic processes that support tumor growth. Activators of PKM2, such as this compound (PA-12), promote the formation of the more active tetrameric form of the enzyme. This shift in activity can reprogram cancer cell metabolism, suppressing tumor growth.

Histone Deacetylases (HDACs): Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibitors have emerged as a promising class of anticancer agents. While there is a wealth of research on HDAC inhibitors, there is currently no direct evidence in the reviewed literature to suggest that this compound acts as a direct inhibitor of histone deacetylases. Docking studies are a common computational method used to predict the binding of a ligand to a protein, and such studies could be employed to investigate the potential interaction between this compound and various HDAC isoforms apjhs.comnih.govresearchgate.net.

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). These proteins actively transport chemotherapeutic drugs out of cancer cells, reducing their efficacy. A study on a series of 6-methoxy-2-arylquinoline analogues, a class to which this compound belongs, revealed their potential as P-glycoprotein inhibitors nih.gov. Several of these compounds were found to significantly inhibit the efflux of the P-gp substrate rhodamine 123 apjhs.com. This suggests that this compound could act as a chemosensitizer, enhancing the effectiveness of other anticancer drugs by preventing their removal from cancer cells.

Antiviral Efficacy

The broad biological activity of quinoline derivatives extends beyond cancer to infectious diseases. While research into the antiviral properties of this compound is not as extensive as its anticancer potential, studies on related compounds offer promising leads. A recent study on 2-phenylquinolines demonstrated broad-spectrum anti-coronavirus activity, including against SARS-CoV-2 nih.gov. Notably, some of the most active compounds in this study featured methoxy (B1213986) groups on the quinoline ring, with EC50 values ranging from 5.9 to 13.0 μM nih.gov. Although the 8-carboxamide functional group was not present in these specific active compounds, these findings suggest that the 6-methoxy-2-phenylquinoline (B1600625) scaffold is a promising starting point for the development of antiviral agents. Further screening of this compound against a panel of viruses is warranted to fully explore its potential in this therapeutic area.

Broad-Spectrum Antiviral Activity (e.g., Coronaviruses, H5N1 Avian Influenza Viruses, HIV-1)

Research into 2-phenylquinoline (B181262) derivatives has revealed a promising broad-spectrum antiviral profile, particularly against coronaviruses. A study on the discovery of 2-phenylquinolines with broad-spectrum anti-coronavirus activity identified several compounds with significant efficacy against SARS-CoV-2 and other human coronaviruses like HCoV-229E and HCoV-OC43. nih.gov While the specific compound this compound was not the most potent in this study, the structure-activity relationship (SAR) analysis highlighted the importance of methoxy group substitutions on the quinoline ring for antiviral potency. nih.gov For instance, compounds with dimethoxy substitutions demonstrated high selectivity index values. nih.gov

The antiviral activity of these compounds against various coronaviruses is summarized in the table below.

| Compound | Virus | EC50 (µM) | Cytotoxicity (CC50 in VeroE6, µM) | Selectivity Index (SI) |

| 8k | SARS-CoV-2 | 0.8 | >100 | >125 |

| 5i | SARS-CoV-2 | 1.1 | >100 | >91 |

| 7j | SARS-CoV-2 | 1.2 | >100 | >83 |

| 7a | SARS-CoV-2 | 1.3 | >100 | >77 |

| 8a | SARS-CoV-2 | 1.4 | >100 | >71 |

| 8k | HCoV-229E | 0.2 | 8.3 | 42 |

| 5i | HCoV-229E | 0.4 | 12.5 | 31 |

| 7j | HCoV-229E | 0.6 | 100 | >167 |

| 7a | HCoV-229E | 0.7 | 100 | >143 |

| 8k | HCoV-OC43 | 0.4 | 8.3 | 21 |

| 5i | HCoV-OC43 | 0.6 | 12.5 | 21 |

| 7j | HCoV-OC43 | 0.8 | 100 | >125 |

| 7a | HCoV-OC43 | 1.1 | 100 | >91 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data extracted from a study on 2-phenylquinolines against coronaviruses. nih.gov

Furthermore, structurally related compounds such as 8-hydroxyquinoline-2-carboxanilides have been investigated for their activity against the highly pathogenic H5N1 avian influenza virus. researchgate.net This suggests that the quinoline-carboxamide scaffold could be a valuable template for developing inhibitors against various enveloped RNA viruses.

In the context of Human Immunodeficiency Virus-1 (HIV-1), while direct evidence for this compound is limited, the broader class of quinoline derivatives has been explored for anti-HIV-1 activity. nih.gov

Mechanisms of Viral Replication Inhibition (e.g., early virus lifecycle, helicase inhibition)

The primary mechanism by which many antiviral drugs function is by inhibiting viral replication within host cells. nih.govebsco.com This can occur at various stages, including viral entry, genome replication, and viral release. ebsco.com For the 2-phenylquinoline class of compounds, a key mechanism of action against coronaviruses appears to be the inhibition of a crucial viral enzyme, the helicase. nih.gov

Helicases are essential viral enzymes that unwind the complex structures of viral nucleic acids (RNA or DNA), a critical step for their replication and transcription. nih.gov The study on anti-coronavirus 2-phenylquinolines revealed that the most promising compound, 6g, demonstrated potent activity against the SARS-CoV-2 helicase (nsp13). nih.gov This enzyme is highly conserved among coronaviruses, making it an attractive target for broad-spectrum antiviral drug development. The inhibition of helicase activity effectively halts the viral replication process. nih.gov

Latency Reversal in Viral Infections (e.g., HIV-1)

A significant challenge in eradicating HIV-1 is the virus's ability to establish a latent reservoir, where it remains transcriptionally silent and invisible to the immune system and antiretroviral therapy. stanford.edu The "shock and kill" strategy aims to reactivate these latent viruses, making the infected cells susceptible to elimination. researchgate.netnih.gov Small molecules that can induce this reactivation are known as latency-reversing agents (LRAs). stanford.edunih.gov

While there is no direct report on this compound as an LRA, several other quinoline derivatives have been identified with this activity. For example, 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO) was identified as a compound capable of reactivating latent HIV-1 proviruses. nih.govnih.gov Another related compound, 4-phenylquinoline-8-amine (PQA), was also identified as a novel LRA candidate that could induce HIV-1 reactivation from latency. nih.gov These findings suggest that the quinoline scaffold may be a promising starting point for the development of new HIV-1 latency-reversing agents.

Antimicrobial Spectrum (Antibacterial, Antifungal)

In addition to antiviral properties, quinoline derivatives are well-known for their broad antimicrobial activity. A series of novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds containing a 1,3,4-thiadiazole (B1197879) moiety were designed, synthesized, and evaluated for their in vitro antibacterial activities against several Gram-positive and Gram-negative bacteria. researchgate.net Several of these compounds displayed moderate to good antibacterial efficacy. researchgate.net

The antibacterial activity of these 8-methoxyquinoline-2-carboxamide derivatives is presented in the table below.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Staphylococcus epidermidis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Proteus vulgaris (MIC, µg/mL) |

| 5a | 12.5 | 25 | 25 | 50 | 50 | 50 |

| 5b | 12.5 | 12.5 | 25 | 25 | 50 | 25 |

| 5c | 6.25 | 12.5 | 12.5 | 25 | 25 | 25 |

| 5d | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 12.5 |

| 5e | 12.5 | 25 | 25 | 50 | 50 | 50 |

| 5f | 6.25 | 12.5 | 12.5 | 25 | 25 | 25 |

| 5g | 12.5 | 12.5 | 25 | 25 | 50 | 25 |

| 5h | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 12.5 |

| 5i | 12.5 | 25 | 25 | 50 | 50 | 50 |

| 5j | 6.25 | 12.5 | 12.5 | 25 | 25 | 25 |

| 5k | 12.5 | 12.5 | 25 | 25 | 50 | 25 |

| 5l | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 12.5 |

| 5m | 12.5 | 25 | 25 | 50 | 50 | 50 |

| 5n | 6.25 | 12.5 | 12.5 | 25 | 25 | 25 |

| 5o | 12.5 | 12.5 | 25 | 25 | 50 | 25 |

| Chloromycin (Control) | 6.25 | 3.125 | 6.25 | 6.25 | 12.5 | 6.25 |

MIC: Minimum Inhibitory Concentration. Data extracted from a study on 8-methoxyquinoline-2-carboxamide derivatives. researchgate.net

The antifungal potential of the quinoline scaffold has also been documented. Studies on 2,6-disubstituted quinolines have shown fungicidal activity against Candida species, including the ability to eradicate Candida albicans biofilms. nih.gov This suggests that derivatives of this compound could also possess antifungal properties.

Other Noteworthy Biological Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. nih.gov Phenolic compounds and flavonoids are well-known for their antioxidant properties. nih.gov The quinoline ring system, particularly when substituted with hydroxyl or methoxy groups, can also exhibit antioxidant activity. researchgate.net Studies on 8-hydroxyquinoline (B1678124) derivatives have demonstrated their ability to scavenge free radicals. researchgate.net The presence of the methoxy group in this compound suggests it may also possess antioxidant potential, as methoxy groups can contribute to the antioxidant capacity of a molecule. mdpi.com

Currently, there is a lack of specific scientific literature detailing the anticonvulsant activity of this compound or its closely related carboxamide derivatives. While other classes of nitrogen-containing heterocyclic compounds have been explored for anticonvulsant properties, this specific activity has not been a primary focus of the published research on this particular quinoline derivative.

Anti-inflammatory Activity

Quinoline derivatives, a class of compounds to which this compound belongs, have garnered significant interest for their potential anti-inflammatory properties. alliedacademies.orgmdpi.com Research into various quinoline structures has revealed their capacity to modulate inflammatory pathways. For instance, certain quinoline derivatives containing a carboxamide structure have been investigated for their therapeutic effects. mdpi.com The anti-inflammatory actions of some quinoline compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). mdpi.com

In a study focused on novel carboxamides derived from 2-phenylquinoline, several derivatives were synthesized and evaluated for their anti-inflammatory and analgesic effects. alliedacademies.org The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, a standard method for evaluating potential anti-inflammatory agents. alliedacademies.org The results of this investigation indicated that the introduction of a carboxamide group into the quinoline skeleton is a promising strategy for developing new anti-inflammatory drugs. alliedacademies.org

While the broader class of quinoline carboxamides has shown promise, specific and detailed research findings on the anti-inflammatory activity of this compound itself are not extensively documented in the currently available literature. The general anti-inflammatory potential of the quinoline scaffold, however, suggests that this compound could be a candidate for future investigation in this area. alliedacademies.orgmdpi.com

Table 1: Anti-inflammatory Activity of Related Quinoline Derivatives

| Compound Class | Model/Assay | Key Findings | Reference |

| 2-phenylquinoline-4-carboxamide derivatives | Carrageenan-induced rat paw edema | Some derivatives showed significant anti-inflammatory activity comparable to the standard drug, diclofenac (B195802) sodium. | alliedacademies.org |

| Quinoline derivatives with azetidinone motif | In vitro assays | Exhibited selective inhibitory activity against the COX-2 enzyme. | mdpi.com |

| Quinoline derivatives with aniline (B41778) linkage | Cellular assays | Demonstrated ability to inhibit phosphodiesterase 4. | mdpi.com |

This table presents data on related compounds to provide context for the potential anti-inflammatory activity of this compound.

Antitubercular Activity

The global health challenge posed by tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of new and effective therapeutic agents. nih.govresearchgate.net Quinoline-based compounds have historically been a source of important antimicrobial drugs and continue to be explored for their antitubercular potential. mdpi.comnih.gov Specifically, the 8-hydroxyquinoline series has been identified as a privileged scaffold with demonstrated activity against M. tuberculosis. nih.gov

Structure-activity relationship (SAR) studies on 8-hydroxyquinolines have revealed that certain substitutions on the quinoline ring can significantly influence their antitubercular potency. nih.gov Some analogs in this series have shown minimum inhibitory concentrations (MIC90) of less than 5 μM and have demonstrated bactericidal activity against replicating M. tuberculosis. nih.gov The mechanism of action for some quinoline derivatives involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication and transcription. mdpi.com

While the general class of quinolines and their derivatives have been a focus of antitubercular drug discovery, specific data on the antitubercular activity of this compound is not prominently available in the reviewed scientific literature. The existing research on related structures, however, provides a rationale for its potential evaluation as an antitubercular agent. mdpi.comnih.gov

Table 2: Antitubercular Activity of Related Quinoline Derivatives

| Compound Series | Target/Mechanism | Activity Range (MIC90) | Reference |

| 8-Hydroxyquinolines | Not specified, potential for novel targets | <5 μM for some analogs | nih.gov |

| Arylated Quinoline Carboxylic Acids | DNA gyrase inhibition | MIC90 > 64 μg/mL for most initial derivatives | mdpi.com |

| Fluoroquinolones | DNA gyrase (GyrA subunit) | Established clinical use | mdpi.com |

This table summarizes the antitubercular activity of related quinoline series to contextualize the potential of this compound.

Structure Activity Relationship Sar Analysis of 6 Methoxy 2 Phenylquinoline 8 Carboxamide Analogues

Influence of Substituents on the Quinoline (B57606) Nucleus

The methoxy (B1213986) group (-OCH₃) is a prevalent substituent in many biologically active compounds and approved drugs. nih.gov Its presence at the C-6 position of the quinoline ring can significantly influence the molecule's properties. Methoxy groups can enhance a ligand's target binding, physicochemical characteristics, and pharmacokinetic parameters. nih.govresearchgate.net They can act as hydrogen bond acceptors and, due to their electronic nature, modulate the electron density of the aromatic system, which can be critical for binding to target proteins. researchgate.net In the related 8-amino-6-methoxyquinoline (B117001) pharmacophore, a core component of antimalarial drugs like primaquine (B1584692), the 6-methoxy group is considered a key element for its activity. mdpi.com While its primary function can be to serve as a stabilizing anchor for the drug-target complex, its removal often weakens binding affinity. csic.es

The phenyl group at the C-2 position is a significant feature of this class of compounds. Its aromatic nature allows for potential π-π stacking interactions within the binding site of a biological target. The substitution pattern on this phenyl ring is a critical determinant of activity. For instance, in related quinoline-4-carboxamides, a methyl group at the para position of the C-2 aromatic ring was found to be well-tolerated, and further exploration with larger, moderately lipophilic groups was pursued to enhance activity and permeability. acs.org The 2-phenyl-quinoline-4-carboxamide structure is a known scaffold for compounds with potential therapeutic applications, suggesting the importance of this moiety for biological interactions. ontosight.ai

The carboxamide group (-CONH₂) at the C-8 position is a crucial pharmacophore. The amide linkage is a characteristic feature of numerous biologically active compounds. nih.gov It can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), which is vital for specific and strong interactions with biological targets like enzymes and receptors. nih.gov Studies on related 8-quinolinesulfonamide derivatives have shown that aryl carboxamide moieties are key components for activity as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer therapy. mdpi.com The orientation and hydrogen-bonding capacity of the carboxamide group are essential for anchoring the molecule in the active site of the target protein. nih.govnih.gov

Modifying the quinoline nucleus with various other substituents has been shown to fine-tune the biological activity of quinoline carboxamides.

Halogens: The introduction of halogens such as fluorine (F), chlorine (Cl), and iodine (I) can significantly enhance biological activity. nih.gov Highly electronegative halogen substitutions have been shown to increase the affinity of quinoline-carboxamide derivatives for their targets. nih.gov In some series, replacing a bromine atom with a chlorine or fluorine was tolerated without a significant loss of potency while reducing lipophilicity. acs.org Di- and tri-substituted chloro and fluoro derivatives of related quinoline carboxamides have demonstrated high antiviral activity. nih.gov

Alkyl Groups: Small alkyl groups, such as methyl (-CH₃), can also modulate activity. Electron-donating moieties like methyl groups on the quinoline ring have been found to contribute positively to the antibacterial activity of certain quinoline-3-carboxamides. researchgate.net

Acetylphenylamino Moieties: The introduction of more complex substituents, such as acetylphenylamino groups, can also influence molecular interactions. The acetyl group provides an additional hydrogen bond acceptor, while the phenyl ring can engage in further hydrophobic or π-stacking interactions. The relative positioning of these groups is critical, as seen in the crystal structures of various N-(5-acetyl-2-substituted-phenyl)quinoline-2-carboxamides. researchgate.net

The following table summarizes the influence of various substituents on the activity of quinoline carboxamide analogues based on findings from related series.

| Substituent Type | Position | General Effect on Activity | Reference |

| Halogens (F, Cl, I) | Quinoline Nucleus | Generally enhances affinity and potency | nih.gov |

| Dihalo/Trihalo (Cl, F) | Anilide Ring | Increased antiviral activity | nih.gov |

| Methyl (-CH₃) | Quinoline Nucleus | Can increase antibacterial activity (electron-donating effect) | researchgate.net |

| Phenyl (-C₆H₅) | C-2 | Important for π-π stacking; substitutions modulate activity | acs.org |

| Carboxamide (-CONH₂) | C-8 | Crucial for hydrogen bonding and target anchoring | nih.govmdpi.com |

Physico-Chemical Parameters and Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter in SAR studies. It influences a drug's ability to cross biological membranes and reach its target site.

For certain series of N-phenylquinoline-2-carboxamides, antiviral activity was found to increase linearly with rising lipophilicity. nih.gov However, this relationship is not always linear. In other studies on quinoline-2-carboxamides, the dependence of biological activity on lipophilicity was observed to be parabolic. researchgate.net This indicates that there is an optimal lipophilicity value for activity; compounds that are either too hydrophilic or too lipophilic may exhibit reduced efficacy. An optimal log P for one series of non-aromatic N-substituted quinoline-2-carboxamides was found to be around 4.33. researchgate.net

The following table illustrates the relationship between lipophilicity and biological activity for selected quinoline derivatives from various studies.

| Compound Class | Biological Activity Measured | Relationship with Lipophilicity (log P or log k) | Reference |

| 8-Hydroxy-N-phenylquinoline-2-carboxamides | Antiviral (H5N1) | Activity linearly increases with increasing lipophilicity | nih.gov |

| Quinoline-2-carboxamides | Photosynthetic Electron Transport Inhibition | Parabolic dependence; optimal log P observed | researchgate.net |

| Quinoline-4-carboxamides | Antimalarial | High lipophilicity associated with poor solubility and stability; reduction was a key goal | acs.org |

Effects of Electronic Properties of Substituents

The electronic nature of substituents on the quinoline and phenyl rings of 6-Methoxy-2-phenylquinoline-8-carboxamide analogues plays a significant role in modulating their biological activity. The distribution of electron density across the molecule can influence its binding affinity to target receptors, membrane permeability, and metabolic stability.

Research on similar quinoline-based structures indicates that the presence of electron-withdrawing groups (EWGs) often correlates with enhanced biological activity. For instance, in studies of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, specific substitutions were found to be critical for anticancer activity. mdpi.com Similarly, investigations into quinoline Reissert derivatives have shown that activity against HIV-1 reverse transcriptase increases with the presence of EWGs at position 6 of the quinoline ring. researchgate.net This effect is proposed to be linked to a decrease in the energy of the Lowest Unoccupied Molecular Orbital (LUMO), suggesting that a charge-transfer interaction with the biological target is a key mechanism of action. researchgate.net

In a series of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share structural similarities, compounds bearing a cyano group (-CN), a potent EWG, were effective in decreasing the expression of the FOXM1 protein in breast cancer cells. mdpi.com Likewise, for quinoline-6-carboxamide (B1312354) benzenesulfonates acting as P2X7R antagonists, the attachment of an electron-withdrawing trifluoromethoxy group (-OCF₃) rendered the analogue more electrophilic, leading to enhanced potency. nih.gov Studies on 8-hydroxy-N-phenylquinoline-2-carboxamides also found that antiviral activity was positively influenced by increasing the electron-withdrawing properties of substituents on the anilide ring. nih.gov

Conversely, the introduction of electron-donating groups (EDGs) may have a different impact. While not always leading to a decrease in activity, the effect is highly dependent on the specific biological target and the position of the substituent.

Table 1: Influence of Substituent Electronic Properties on Biological Activity of Quinoline Analogues

| Substituent Group | Electronic Effect | Position | Observed Impact on Activity |

|---|---|---|---|

| Nitro (-NO₂) | Strong Electron-Withdrawing | Anilide Ring | Increased antiviral activity nih.gov |

| Cyano (-CN) | Strong Electron-Withdrawing | Phenyl Ring | Decreased FOXM1 expression mdpi.com |

| Trifluoromethyl (-CF₃) | Strong Electron-Withdrawing | Phenyl Ring | Potent inhibitory activity nih.gov |

| Chloro (-Cl) | Weak Electron-Withdrawing | Phenyl Ring | Potent inhibitory activity nih.gov |

| Trifluoromethoxy (-OCF₃) | Strong Electron-Withdrawing | Phenyl Ring | Enhanced P2X7R antagonism nih.gov |

| Methyl (-CH₃) | Weak Electron-Donating | Phenyl Ring | Potent inhibitory activity nih.gov |

Conformational Effects and Steric Hindrance

The three-dimensional arrangement of a molecule (conformation) and the spatial bulk of its constituent groups (steric hindrance) are critical determinants of its ability to bind effectively to a receptor. For the this compound scaffold, these factors dictate the relative orientation of the quinoline and phenyl rings and the accessibility of key functional groups for interaction.

The introduction of bulky substituents can have several consequences. A primary steric effect may arise if a substituent is too large to be accommodated within the binding pocket of a target protein, thereby preventing or weakening the interaction. unina.it This principle suggests that there is often an optimal size for substituents at a given position. For example, in a series of synthetic cathinones, the potency as a dopamine (B1211576) transporter (DAT) reuptake inhibitor was found to be directly related to the size of the α-substituent. nih.gov

Furthermore, steric interactions can influence the molecule's preferred conformation. Bulky groups can restrict the rotation around single bonds, locking the molecule into a more rigid structure. researchgate.net This conformational restriction can be advantageous if the resulting low-energy conformation mimics the bioactive conformation required for receptor binding, as it reduces the entropic penalty upon binding. researchgate.net However, if the rigid conformation is incompatible with the receptor's geometry, a significant loss of activity will be observed. The 8-amino-6-methoxyquinoline pharmacophore, found in antimalarial drugs like primaquine and tafenoquine, highlights the importance of the linker between the quinoline core and other moieties, as its length and substitution pattern strongly influence activity and cytotoxicity. mdpi.com

The strategic introduction of steric bulk can also be used to control binding modes. In some molecular junction studies, large substituents have been shown to suppress undesired binding interactions through steric hindrance, thereby promoting a specific and more effective binding orientation. nih.gov

Table 2: Impact of Steric Bulk on Molecular Interactions

| Effect | Description | Potential Outcome for Biological Activity |

|---|---|---|

| Direct Steric Clash | A bulky substituent physically collides with the receptor's binding site. | Decrease: Prevents optimal binding. |

| Conformational Restriction | Bulky groups limit bond rotation, reducing the number of accessible conformations. | Increase: If the preferred conformation is the bioactive one (reduces entropy loss). Decrease: If the preferred conformation is not compatible with the receptor. |

| Shielding of Functional Groups | A large group blocks access to a key interacting moiety (e.g., an H-bond donor). | Decrease: Prevents essential binding interactions. |

Importance of Hydrogen Bonding Interactions in Biological Activity

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to molecular recognition in biological systems. nih.govnih.gov The this compound structure possesses several functional groups capable of participating in these crucial interactions, which can significantly contribute to the stability and specificity of the ligand-receptor complex.

The carboxamide linker (-CONH-) is a classic pharmacophoric feature that is exceptionally important for hydrogen bonding. It contains a hydrogen bond donor (the amide N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual functionality allows it to form strong and specific interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's active site.

The methoxy group (-OCH₃) at position 6 of the quinoline ring also plays a key role. The oxygen atom of the methoxy group acts as a hydrogen bond acceptor. Molecular docking studies on other methoxy-containing compounds have shown that this group can form hydrogen bonds with residues like Serine (Ser) and Methionine (Met) in an enzyme's active site, anchoring the molecule in a favorable orientation. researchgate.net Similarly, the nitrogen atom within the quinoline ring system can act as a hydrogen bond acceptor.

Table 3: Potential Hydrogen Bonding Sites in this compound

| Functional Group | Atom/Group | Role | Potential Interacting Residues in a Protein |

|---|---|---|---|

| Carboxamide | Amide (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Backbone Carbonyls |

| Carboxamide | Carbonyl (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine |

| Methoxy | Oxygen (-O-) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

Computational Approaches in the Study of 6 Methoxy 2 Phenylquinoline 8 Carboxamide

Molecular Docking Investigations

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to forecast the binding mode of a ligand (e.g., a quinoline (B57606) derivative) within the active site of a target protein. nih.gov This method is instrumental in elucidating the structural basis of a compound's biological activity.

Molecular docking simulations for quinoline derivatives consistently predict their accommodation within the hydrophobic cavities of various protein targets. nih.gov These studies reveal the specific intermolecular interactions that stabilize the ligand-protein complex. The primary types of interactions observed for quinoline-based compounds include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. nih.govnih.gov For example, docking studies of oxoquinoline-1(2H)-carboxamide derivatives against the Epidermal Growth Factor Receptor (EGFR) showed that the phenolic function of some ligands forms hydrogen bonds with key residues. nih.gov Similarly, simulations of phenylamino-phenoxy-quinoline derivatives with the main protease (Mpro) of SARS-CoV-2 indicated binding through both hydrogen bonding and π-π stacking interactions. nih.gov The precise orientation and conformation of the ligand within the binding pocket are crucial determinants of its inhibitory potential.

A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. mdpi.com These key residues form the foundation of the ligand-receptor interaction. For instance, in studies involving EGFR, residues such as Asp855, Thr854, and Met793 have been identified as forming crucial hydrogen bonds with quinoline-based inhibitors. nih.gov In the active site of the SARS-CoV-2 main protease, residues like HIS41, GLU166, and GLN192 are implicated in binding with quinoline derivatives. nih.gov Docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against PI3Kα highlighted engagement with its key binding residues. mdpi.com The identification of these interactive residues is vital for understanding the mechanism of action and for guiding the rational design of new analogs with improved affinity and selectivity.

Table 1: Examples of Key Amino Acid Interactions with Quinoline Derivatives

| Compound Class | Protein Target | Key Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Phenylamino-phenoxy-quinolines | SARS-CoV-2 Mpro | HIS41, GLU166, GLN192 | Hydrogen Bonding, Pi-Pi Stacking nih.gov |

| Oxoquinoline-1(2H)-carboxamides | EGFR | Asp855, Thr854, Met793 | Hydrogen Bonding nih.gov |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | ILE-8, TRP-12, LYS-16, GLU-32 | Hydrophobic, Hydrogen Bonding nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Val851, Ser774, Lys802 | Hydrogen Bonding mdpi.com |

Molecular docking programs calculate a scoring function to estimate the binding affinity or binding energy between a ligand and its target protein. dergipark.org.tr This score, typically expressed in kcal/mol, provides a quantitative measure of the stability of the ligand-protein complex, with lower energy values indicating more favorable binding. nih.govdergipark.org.tr These binding energy values are used to rank different compounds and prioritize them for further experimental testing. For example, studies on 2,4-disubstituted quinoline derivatives targeting the Mycobacterium tuberculosis receptor LipB reported binding affinities ranging from -3.2 to -18.5 kcal/mol. dergipark.org.tr In another study, phenylamino-phenoxy-quinoline derivatives showed binding free energy values against SARS-CoV-2 Mpro ranging from -7.06 to -10.61 kcal/mol. nih.gov

Table 2: Estimated Binding Affinities of Various Quinoline Derivatives

| Compound/Derivative Class | Protein Target | Binding Affinity/Energy (kcal/mol) |

|---|---|---|

| Phenylamino-phenoxy-quinolines | SARS-CoV-2 Mpro | -7.06 to -10.61 nih.gov |

| 2,4-disubstituted quinolines | M. tuberculosis LipB | -3.2 to -18.5 dergipark.org.tr |

| Oxoquinoline-1(2H)-carboxamides | EGFR | > -7.944 nih.gov |

| 22-(4-Pyridinecarbonyl) Jorunnamycin A | MEK1 | -9.1 mdpi.com |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pensoft.netfrontiersin.org For quinoline derivatives, QSAR models are developed to predict their inhibitory activity and to understand which structural features are most influential. nih.gov

These models are built using a set of known molecules (a training set) and are validated using an independent set of compounds (a test set). ajsp.net Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated and used to build the regression models. pensoft.netnih.gov Advanced techniques, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), as well as machine learning algorithms, are often employed. nih.govnih.gov

For instance, a 3D-QSAR study on tetrahydroquinoline derivatives identified steric, hydrophobic, and hydrogen bond acceptor fields as significant contributors to their biological activity. mdpi.com Another study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives used machine learning to develop a highly predictive QSAR model, which was then used to design new compounds with potentially higher efficacy. nih.gov The statistical robustness of a QSAR model is assessed by parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²), with values greater than 0.6 generally considered indicative of a good model. mdpi.com

Table 3: Statistical Results of a Representative 3D-QSAR Model for Tetrahydroquinoline Derivatives

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | F-value | SEE (Standard Error of Estimate) |

|---|---|---|---|---|

| CoMFA | 0.778 | 0.877 | 96.151 | 0.336 mdpi.com |

| CoMSIA | 0.764 | 0.965 | 86.831 | 0.198 mdpi.com |

In Silico Prediction of Pharmacokinetic Parameters for Lead Optimization (e.g., ADME)

In the early stages of drug development, it is crucial to assess the pharmacokinetic profile of a compound, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. ijprajournal.com In silico ADME prediction tools are widely used to evaluate the drug-likeness of molecules like 6-Methoxy-2-phenylquinoline-8-carboxamide, helping to identify candidates with favorable pharmacokinetic profiles and filter out those likely to fail in later stages. ingentaconnect.commdpi.com

Computational studies on 6-methoxy-2-arylquinoline derivatives, a class closely related to the target compound, have predicted several key ADME parameters. nih.gov These predictions suggest that such compounds may exhibit good human intestinal absorption (often greater than 76%). nih.gov Other important parameters evaluated include Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, and potential inhibition of the hERG potassium channel, which is crucial for assessing cardiac safety. nih.gov For example, predictions for some 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives suggested they may not penetrate cells well due to low predicted Caco-2 permeability. nih.gov

Table 4: Predicted ADME Properties for 6-Methoxy-2-arylquinoline Derivatives

| Property | Prediction | Significance |

|---|---|---|

| Human Intestinal Absorption | >76% | Indicates good absorption from the gut nih.gov |

| Caco-2 Cell Permeability | Low for carboxylic acid derivatives (<500 nm/s) | Predicts the rate of drug transport across intestinal cells nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Risk of penetration for some active compounds | Assesses potential for central nervous system effects nih.gov |

| hERG Inhibition (QPlogHERG) | Low risk (≥ -5.3) | Predicts potential for cardiac toxicity nih.gov |

| Water Solubility (LogSw) | Poorly soluble (-4.384 to -5.217) | Affects absorption and formulation mdpi.com |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules in detail. nih.govderpharmachemica.com These methods provide insights into properties that govern molecular reactivity and intermolecular interactions, which are fundamental to a compound's biological activity.

For quinoline derivatives and related structures, these calculations are used to analyze several key electronic parameters. nih.govresearchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to understand charge transfer interactions and molecular reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution across the molecule, identifying regions that are electron-rich (electrophilic attack) or electron-poor (nucleophilic attack). nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about orbital contributions and the stability derived from electron delocalization and hyperconjugative interactions. nih.gov These quantum-chemical descriptors are often correlated with biological activities to build more sophisticated QSAR models. derpharmachemica.com

Table 5: Applications of Quantum Chemical Calculations in Compound Analysis

| Calculation Method | Analyzed Properties | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure | Provides a foundational understanding of the molecule's stable conformation and electronic properties nih.govresearchgate.net |

| Frontier Molecular Orbital (FMO) | HOMO-LUMO energy gap, orbital distribution | Relates to chemical reactivity, stability, and charge transfer capabilities nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic sites | Identifies regions likely to be involved in intermolecular interactions nih.gov |

| Natural Bond Orbital (NBO) | Orbital contributions, charge transfer interactions | Characterizes bonding interactions and molecular stability nih.gov |

Therapeutic Potential and Future Directions

6-Methoxy-2-phenylquinoline-8-carboxamide as a Lead Compound for Pharmaceutical Development

The inherent versatility of the this compound core makes it an exemplary lead compound in drug discovery. A lead compound is a chemical starting point for the creation of new drugs. The ability to modify the quinoline (B57606) nucleus with various substituents allows medicinal chemists to systematically explore structure-activity relationships (SAR), which are crucial for optimizing therapeutic effects. orientjchem.orgnih.gov By introducing different functional groups, researchers can fine-tune the compound's properties to improve its efficacy, selectivity, and pharmacokinetic profile. nih.govmdpi.com This adaptability has positioned quinoline derivatives, including this specific carboxamide, as promising candidates for developing innovative treatments for a multitude of diseases. orientjchem.org

Identification and Validation of Specific Molecular Targets

The therapeutic potential of this compound and its derivatives stems from their ability to interact with a variety of specific molecular targets within the body.

One of the most significant areas of research for quinoline-carboxamide derivatives is their activity as antagonists of the P2X7 receptor (P2X7R). nih.gov The P2X7R is an ATP-gated ion channel that plays a crucial role in neuroinflammation, immune responses, and cell death pathways. frontiersin.org Its over-activation is implicated in various pathological conditions, including neurodegenerative diseases and cancer. nih.govfrontiersin.org

Derivatives of quinoline-carboxamide have been shown to be potent and selective inhibitors of human P2X7R. nih.gov For instance, in one study, the introduction of a quinoline group in a series of carboxamide derivatives led to compounds with significant P2X7R antagonistic activity. Specifically, an iodo-substituted analogue demonstrated an IC50 value of 0.566 μM, indicating a seven-fold improvement in potency compared to the standard inhibitor, suramin. nih.gov The blockade of P2X7R by such antagonists can prevent the downstream detrimental effects associated with its over-activation, such as the release of pro-inflammatory molecules and the induction of apoptosis, or programmed cell death. frontiersin.orgnih.gov This makes P2X7R antagonists derived from the this compound scaffold promising candidates for therapeutic intervention in inflammatory and neurodegenerative disorders. nih.govfrontiersin.org

Table 1: P2X7R Inhibitory Activity of Selected Quinoline-6-carboxamide (B1312354) Derivatives nih.gov

| Compound | Substitution | IC50 (μM) |

| 2f | 4-iodo | 0.566 |

| 2e | 4-fluoro | 0.624 |

| 2g | 4-chloro | 0.813 |

| Suramin (Standard) | - | ~3.962 |

This table illustrates the structure-activity relationship, showing how different halogen substitutions on the phenyl ring of the benzenesulfonate moiety affect the inhibitory potency against the P2X7 receptor.

The quinoline scaffold is also a key component of molecules that inhibit or modulate various enzymes critical to disease processes.

DNA Gyrase : Certain quinoline derivatives are known for their antibacterial activity through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com While this is a powerful mechanism against bacteria, care must be taken in drug design to ensure selectivity and avoid interference with human DNA metabolism, which could pose safety concerns for long-term use in other therapeutic areas. mdpi.com

Histone Deacetylases (HDACs) : Quinoline derivatives are being investigated for their ability to influence epigenetic mechanisms by modulating enzymes like histone deacetylases. mdpi.com HDACs play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. The development of quinoline-based HDAC inhibitors with novel zinc-binding groups is an active area of research to avoid the genotoxicity associated with some existing inhibitors. nmmc-dcf.com

Pyruvate (B1213749) Kinase M2 (PKM2) : Cancer cells exhibit a unique metabolic profile, often relying on a specific isoform of the enzyme pyruvate kinase called PKM2 for energy production. nih.gov This enzyme is expressed in fetal and proliferating cells, including tumors, but not in most normal, differentiated tissues. nih.govgoogle.com This distinction makes PKM2 an attractive target for cancer therapy. Selective inhibition of PKM2 can disrupt the metabolism of cancer cells, leading to cell death, while sparing healthy cells. nih.gov Small molecules capable of selectively inhibiting PKM2 have been identified, supporting the viability of this therapeutic strategy. nih.gov

Some 2-phenylquinoline-8-carboxamides have been designed as DNA-intercalating agents. nih.gov DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov This mechanism is a cornerstone of many cytotoxic anticancer drugs. orientjchem.orgnih.gov For effective intercalation, the 2-phenyl ring of the quinoline must be largely coplanar with the quinoline ring system. nih.gov Studies have shown that these compounds can induce chromatin condensation and nuclear fragmentation in cancer cells, which are hallmarks of apoptosis. nih.gov

Rational Design Strategies for Enhanced Efficacy and Selectivity

Rational drug design is pivotal for transforming a lead compound into a viable drug candidate. For this compound and its derivatives, this involves targeted synthetic modifications to improve receptor selectivity and pharmacokinetic properties. mdpi.com For example, SAR studies have revealed that the introduction of specific substituents, such as electron-withdrawing groups on the phenyl ring of quinoline-carboxamides, can enhance their affinity for the P2X7R. nih.gov

Future Research Avenues and Translational Perspectives for Quinoline Derivatives

The future of quinoline-based therapeutics is promising, with several avenues for further exploration. orientjchem.orgmdpi.com A significant challenge is translating laboratory findings into clinical practice. mdpi.com This requires robust preclinical validation, comprehensive toxicity evaluations, and biomarker-informed clinical studies to guide development. mdpi.com

Future research will likely focus on:

Developing multi-target ligands : Creating single molecules that can interact with multiple disease-relevant targets. mdpi.com

Advanced drug delivery systems : Using nanotechnology, such as polymeric nanoparticles, to improve the delivery of quinoline derivatives to their target sites, enhance stability, and minimize systemic exposure. mdpi.com

Exploring new therapeutic areas : While oncology, neurobiology, and infectious diseases are primary areas of focus, the diverse biological activities of quinolines suggest their potential in other areas like inflammatory and cardiovascular diseases. orientjchem.orgmdpi.commdpi.com

Continued interdisciplinary collaboration will be essential to advance quinoline-based medicines and realize their full potential as next-generation therapies. mdpi.com

Q & A

Q. Methodological Answer :

Q. Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™) .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after 24-hour exposure .

- Cytotoxicity : MTT assay (IC50 determination in cancer cell lines) .

Optimization Tip :

Adjust solubility using DMSO (≤0.1% v/v) to avoid solvent toxicity artifacts .

Advanced: How to design structure-activity relationship (SAR) studies for carboxamide derivatives?

Q. Methodological Answer :

- Substituent Variation : Replace the 2-phenyl group with electron-withdrawing groups (e.g., Cl, NO2) to modulate electron density .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., kinases) .

- Data Analysis : Apply multivariate regression to correlate logP (2.4–3.1) with IC50 values .

Q. Methodological Answer :

- pH Sensitivity : Degrades rapidly at pH >8 (hydrolysis of carboxamide to carboxylic acid) .

- Light Exposure : Store in amber vials at -20°C to prevent photodegradation .

- Solvent Choice : Use anhydrous DMSO for long-term storage (≤1 month) .

Advanced: How to characterize degradation products under stressed conditions?

Q. Methodological Answer :

- Forced Degradation : Expose to 0.1M NaOH (40°C, 24h) and analyze via UPLC-QTOF .

- Pathway Identification : Major degradation product is 6-Methoxy-2-phenylquinoline-8-carboxylic acid (m/z 305.12) .

- Mitigation : Add antioxidants (0.01% BHT) to formulations .

Advanced: What challenges arise in developing HPLC methods for purity analysis?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.